molecular formula C8H7F3N2OS B065987 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide CAS No. 175277-59-5

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

Cat. No. B065987
M. Wt: 236.22 g/mol
InChI Key: BZHZAGDMGSMJNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, involves a multi-step process starting from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010). This process highlights the complex nature of synthesizing trifluoroethoxy substituted pyridine derivatives, suggesting similar complexity in synthesizing 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide.

Molecular Structure Analysis

The molecular structure of related compounds, such as the N-Aryl 2-Cyanothioacetamide intermediates, showcases the significance of cyanothioacetamide derivatives in heterocyclic synthesis, implying the structural complexity and relevance of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide in similar contexts (M. Salem et al., 2011).

Chemical Reactions and Properties

The chemical reactions of related pyridine derivatives, such as the formation of spin crossover in thioamide-functionalised 2,6-bis(pyrazol-1-yl)pyridine iron(ii) complexes, indicate the potential for 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide to undergo unique chemical transformations, leading to materials with significant properties like spin crossover behavior (Max Attwood et al., 2019).

Physical Properties Analysis

The synthesis and characterization of compounds, such as N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, required for the synthesis of radiolabelled peptides, highlight the importance of understanding the physical properties of fluorinated pyridine derivatives for applications in medical imaging and diagnostics (Ryan A. Davis & J. Fettinger, 2018).

Chemical Properties Analysis

The enhancement of electrochemical properties of conductive polymers on the surface of new synthesized pyridine derivatives, like 2-(pyridin-3-ylmethylene)hydrazine-1-carbothioamide-modified electrodes, shows the potential for 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide to impact materials science, particularly in the development of advanced electrochemical sensors and capacitors (R. Safari et al., 2019).

Scientific Research Applications

  • High Energy Density Lithium Metal Batteries

    • Field : Material Science, specifically in the development of high energy density lithium metal batteries .
    • Application : 3-(2,2,2-Trifluoroethoxy)propionitrile, a fluorinated nitrile compound with high oxidative stability, low volatility and non-flammability, is used as an electrolyte solvent .
    • Method : After optimization of the electrolyte as (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol., abbreviated as FF13), the FEON-based electrolyte exhibits better cycling performance .
    • Results : The FEON-based electrolyte showed better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte .
  • Anti-cancer and Anti-diabetic Applications

    • Field : Medical and Pharmaceutical Research .
    • Application : 2,5-bis(2,2,2-trifluoroethoxy) phenyl-based 1,3,4-Oxadiazoles have been reported as potential candidates for Anti-cancer and Anti-diabetic applications .
    • Method : The anti-cancer and anti-diabetic properties were evaluated using in vitro and in vivo biological models .
    • Results : The specific results or outcomes were not detailed in the search results .
  • Boronic Acid Derivatives

    • Field : Organic Chemistry .
    • Application : [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid is a boronic acid derivative . Boronic acids are commonly used in organic synthesis for Suzuki coupling .
    • Method : The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which allows the formation of carbon-carbon bonds .
    • Results : The specific results or outcomes were not detailed in the search results .
  • Amine Derivatives

    • Field : Organic Chemistry .
    • Application : [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine is an amine derivative . Amines are fundamental in a wide range of chemical reactions and processes, including the production of pharmaceuticals, dyes, and polymers .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The specific results or outcomes were not detailed in the search results .
  • High Energy Density Lithium Metal Batteries

    • Field : Material Science .
    • Application : 3-(2,2,2-Trifluoroethoxy)propionitrile, a fluorinated nitrile compound with high oxidative stability, low volatility and non-flammability, is used as an electrolyte solvent for high-energy density Li|NCM batteries .
    • Method : After optimization of the electrolyte as (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol.), the FEON-based electrolyte exhibits better cycling performance .
    • Results : The FEON-based electrolyte showed better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte .
  • Thioamide Derivatives

    • Field : Organic Chemistry .
    • Application : 6-(2,2,2-Trifluoroethoxy)pyridine-3-thio-, a thioamide derivative . Thioamides are used in organic synthesis and have applications in pharmaceuticals .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The specific results or outcomes were not detailed in the search results .

properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c9-8(10,11)4-14-6-2-1-5(3-13-6)7(12)15/h1-3H,4H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHZAGDMGSMJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=S)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380386
Record name 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

CAS RN

175277-59-5
Record name 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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